5-{[(Tert-butoxy)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid
Overview
Description
“5-{[(Tert-butoxy)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid” is a chemical compound with the CAS Number: 1352200-26-0 . It has a molecular weight of 245.26 . The IUPAC name for this compound is 5-[(tert-butoxycarbonyl)amino]-1,2,3-thiadiazole-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11N3O4S/c1-8(2,3)15-7(14)9-5-4(6(12)13)10-11-16-5/h1-3H3,(H,9,14)(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Chemical Reactions and Derivatives
Synthesis of 4-Methylsulfanylethynylfuran Derivative : The reactions of similar compounds, like 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid ethyl ester, with potassium tert-butylate and methyl iodide lead to derivatives like 4-methylsulfanylethynylfuran (Remizov, Pevzner, & Petrov, 2019).
Formation of Thioamides of Furylacetic Acid : This compound forms thioamides of furylacetic acid when reacted with potassium carbonate in DMF with primary amines or morpholine (Remizov, Pevzner, & Petrov, 2019).
Biological Activities
Anti-microbial Activity : Derivatives of similar compounds, such as 2,5-disubstituted-1,3,4-thiadiazole amine, have shown strong activities against various microorganisms, indicating potential antimicrobial applications (Pund et al., 2020).
Mosquito-larvicidal and Antibacterial Properties : Novel thiadiazolotriazin-4-ones synthesized from related compounds exhibited moderate mosquito-larvicidal and antibacterial activities, suggesting their use in controlling malaria vectors and bacterial pathogens (Castelino et al., 2014).
Chemical Synthesis
Synthesis of Dipeptide 4-Nitroanilides : Tert-butyloxycarbonyl amino acid 4-nitroanilides, including N-alkylated amino acids, were synthesized using the isocyanate method or the mixed anhydride procedure, showing the compound's utility in peptide synthesis (Schutkowski, Mrestani-Klaus, & Neubert, 2009).
Formation of 2,4-Dihydro-3H-1,2,4-Triazole-3-Thiones and 1,3,4-Thiadiazol-2-Amines : The compound's derivatives are useful in synthesizing novel heterocyclic assemblies with potential biological activity (Petkevich et al., 2021).
Crystal Structure Analysis
- Analysis of Complex Crystal Structures : Studies involving related compounds like 2,5-bis(4-pyridyl)-1,3,4-thiadiazole have been conducted to understand the crystal structure of complex metal-organic frameworks (Xu & Tang, 2010).
Safety and Hazards
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]thiadiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4S/c1-8(2,3)15-7(14)9-5-4(6(12)13)10-11-16-5/h1-3H3,(H,9,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKTXOLUZGWCFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=NS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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